Prothioconazole-4-hydroxy-desthio

Regulatory residue chemistry Food safety MRL enforcement

Prothioconazole-4-hydroxy-desthio (CAS 856045-88-0) is a phase I hydroxylated metabolite of the triazolinethione fungicide prothioconazole, specifically the 4-hydroxy derivative of the desthio (desulfurized) form. With a molecular formula of C14H15Cl2N3O2 and a molecular weight of 328.2 g/mol, it belongs to the 1,2,4-triazole class and is characterized by a chlorocyclopropyl group and a phenolic hydroxyl moiety.

Molecular Formula C14H15Cl2N3O2
Molecular Weight 328.193
CAS No. 856045-88-0
Cat. No. B590923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProthioconazole-4-hydroxy-desthio
CAS856045-88-0
Synonymsα-(1-Chlorocyclopropyl)-α-[(2-chloro-4-hydroxyphenyl)methyl]-1H-1,2,4-triazole-1-ethanol
Molecular FormulaC14H15Cl2N3O2
Molecular Weight328.193
Structural Identifiers
SMILESC1CC1(C(CC2=C(C=C(C=C2)O)Cl)(CN3C=NC=N3)O)Cl
InChIInChI=1S/C14H15Cl2N3O2/c15-12-5-11(20)2-1-10(12)6-14(21,13(16)3-4-13)7-19-9-17-8-18-19/h1-2,5,8-9,20-21H,3-4,6-7H2
InChIKeyYZPNFTVYLXGBPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Prothioconazole-4-hydroxy-desthio (CAS 856045-88-0): A Critical Metabolite Reference Standard for Regulatory Residue Chemistry


Prothioconazole-4-hydroxy-desthio (CAS 856045-88-0) is a phase I hydroxylated metabolite of the triazolinethione fungicide prothioconazole, specifically the 4-hydroxy derivative of the desthio (desulfurized) form . With a molecular formula of C14H15Cl2N3O2 and a molecular weight of 328.2 g/mol, it belongs to the 1,2,4-triazole class and is characterized by a chlorocyclopropyl group and a phenolic hydroxyl moiety [1]. Unlike the parent compound or its primary desthio metabolite, this compound serves as a mandatory analyte in residue definitions for animal commodities under EPA and EFSA frameworks, making it a non-substitutable certified reference material (CRM) for food safety and contract research laboratories conducting regulatory compliance testing [2].

Why A Generic Desthio Standard Cannot Replace Prothioconazole-4-hydroxy-desthio in Enforcing Animal Commodity Tolerances


The regulatory residue definition for prothioconazole in animal matrices is explicitly a 'sum of isomers' measurement that distinguishes between the parent, desthio, and 4‑hydroxy metabolites [1]. While prothioconazole‑desthio is the predominant analyte for crop enforcement, the U.S. EPA tolerance for cattle, meat, milk, and other animal commodities specifically requires the quantification of 'prothioconazole, its desthio and 4‑hydroxy metabolites, and conjugates of each' [2]. Substituting prothioconazole‑desthio or another hydroxyl‑desthio isomer (e.g., the 5‑ or 6‑hydroxy variant) would result in a non‑compliant analytical method, as the chromatographic retention, ionization efficiency, and fragmentation patterns of the 4‑hydroxy positional isomer are distinct and its regulatory LOQ must be independently validated [3]. Consequently, procurement of the exact 4‑hydroxy‑desthio reference standard is a regulatory necessity, not an option.

Quantitative Evidence Guide: Why Prothioconazole-4-hydroxy-desthio is a Non-Negotiable Procurement for Residue Chemistry


Regulatory Mandate: The 4‑Hydroxy‑Desthio Isomer is a Separate and Required MRL Enforcement Analyte in Animal Commodities

The U.S. EPA tolerance for prothioconazole in cattle, meat, milk, and other animal byproducts is explicitly established for 'combined residues of prothioconazole, prothioconazole-desthio and conjugates that can be converted to these two compounds … and for combined residues of prothioconazole, its desthio and 4-hydroxy metabolites, and conjugates of each' [1]. This three-component definition means that a method using only prothioconazole-desthio as the sole metabolite standard would fail to meet the legal requirement. In the EU framework, the enforcement residue definition for honey lists prothioconazole‑4‑hydroxy‑desthio as a separate analyte with its own validated LOQ of 0.01 mg/kg, distinct from prothioconazole‑desthio and other hydroxy isomers [2].

Regulatory residue chemistry Food safety MRL enforcement

Validated LOQ of 0.01 mg/kg in Honey: The 4‑Hydroxy‑Desthio Isomer Requires Independent Analytical Validation

In the EFSA reasoned opinion on the modification of MRLs for prothioconazole, the enforcement residue definition for honey includes prothioconazole‑4‑hydroxy‑desthio as a distinct analyte. The supervised residue trials reported that prothioconazole‑4‑hydroxy‑desthio was present at levels < 0.01 mg/kg in all 5 trials, establishing the validated LOQ at 0.01 mg/kg [1]. This LOQ is identical to that of prothioconazole‑desthio, but independent validation is required because the 4‑hydroxy‑desthio isomer has a different molecular ion ([M+H]+ m/z 328) and distinct chromatographic retention relative to the desthio compound (m/z 312), preventing the use of a single calibration curve [2].

LC-MS/MS method validation Honey residue analysis Limit of quantification

Molecular Weight Differentiation Confirms Structural Non-Equivalence with the Commonly Stocked Desthio Standard

Prothioconazole-4-hydroxy-desthio has a molecular formula of C14H15Cl2N3O2 and a molecular weight of 328.2 g/mol, reflecting the addition of one phenolic hydroxyl group compared to prothioconazole-desthio (C14H15Cl2N3O, MW 312.2 g/mol) . This +16 Da mass difference is directly observable in mass spectrometry, confirming that the two compounds are not isomers but distinct chemical entities with separate monoisotopic masses. The presence of the hydroxyl group also alters the compound's polarity (logP reduction) and chromatographic retention on reversed-phase columns, making it impossible to use the desthio standard as a surrogate for the 4-hydroxy derivative in quantitative analysis [1].

Structural isomerism Molecular weight Mass spectrometry

Role as a Class-Specific Hydroxylated Metabolite in Rotational Crop Metabolism Studies

In the rotational crop metabolism studies evaluated by EFSA, the major residues identified were prothioconazole‑desthio and its hydroxylated derivative metabolites, including the 4‑hydroxy‑desthio isomer, either free or conjugated [1]. The hydroxy metabolites are considered not of higher toxicity than the parent, but they are explicitly included in the risk assessment residue definition (sum of desthio and all metabolites containing the 2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl-2H-1,2,4-triazole moiety) [2]. This means that any laboratory conducting rotational crop or environmental fate studies must be able to identify and quantify the 4‑hydroxy‑desthio metabolite specifically, as it is one of the required components in the total residue calculation for risk assessment.

Rotational crop metabolism Metabolite profiling Risk assessment

Vendor-Specified Purity Benchmark: Min. 95% Purity Supports Direct Use as a Quantitative Analytical Standard

Commercially available prothioconazole-4-hydroxy-desthio from CymitQuimica (brand: Biosynth) carries a minimum purity specification of 95%, consistent with its intended use as a quantitative analytical standard for HPLC and LC-MS/MS residue methods . This purity level is comparable to other prothioconazole metabolite standards and meets the requirements for preparation of matrix-matched calibration standards for pesticide residue analysis. The compound is supplied with a comprehensive certificate of analysis, ensuring traceability for ISO 17025 accredited laboratories .

Reference standard purity Analytical quality control Method validation

Differentiation from Positional Isomers: 4‑Hydroxy is Only One of Several Regioisomeric Hydroxy‑Desthio Metabolites Required by EFSA

EFSA's enforcement residue definition for honey simultaneously lists six distinct hydroxylated desthio metabolites: prothioconazole‑α‑hydroxy‑desthio, prothioconazole‑3‑hydroxy‑desthio, prothioconazole‑4‑hydroxy‑desthio, prothioconazole‑5‑hydroxy‑desthio, and prothioconazole‑6‑hydroxy‑desthio, all at the individually validated LOQ of 0.01 mg/kg [1]. Each positional isomer has a unique retention time and MS/MS fragmentation pattern, necessitating the procurement of each as an individual reference standard. The 4‑hydroxy isomer cannot be substituted by the 3‑, 5‑, or 6‑hydroxy variants because regulatory MRL compliance demands positive identification and quantification of each specified isomer when present above the LOQ in the sample matrix.

Positional isomerism Regulatory residue definition Multi-analyte methods

Best Application Scenarios for Prothioconazole-4-hydroxy-desthio: Where This Reference Standard is the Only Procurable Option


Animal Commodity MRL Enforcement Testing in ISO 17025 Accredited Food Safety Laboratories

National reference laboratories and contract research organizations performing regulatory residue analysis in cattle meat, milk, poultry liver, and other animal byproducts must possess prothioconazole-4-hydroxy-desthio as a discrete CRM. The U.S. EPA tolerance explicitly includes 'prothioconazole, its desthio and 4‑hydroxy metabolites' in the enforceable residue definition [1]. Without this standard, the laboratory cannot establish a compliant calibration curve, validate the analytical method, or report results to regulatory authorities. The compound is used as a spiking standard for recovery experiments, a calibration standard for matrix-matched curves, and an identity confirmation standard for LC‑MS/MS MRM transitions.

Multi-Isomer Hydroxy-Desthio Profiling in Honey and other Bee Products Under EU Reg/2019/552

The EFSA enforcement residue definition for honey mandates the simultaneous analysis of five hydroxy-desthio positional isomers, including the 4‑hydroxy variant, each with a validated LOQ of 0.01 mg/kg [2]. Laboratories engaged in honey export testing to the EU must procure all five isomer standards to satisfy Port Health Authority requirements. The 4‑hydroxy-desthio standard is used alongside its positional isomers to establish chromatographic resolution and confirm that no co‑elution occurs, a critical parameter in multi‑isomer LC‑MS/MS method validation.

Rotational Crop Metabolism and Environmental Fate Studies for Prothioconazole Active Substance Renewal

Agrochemical companies and GLP CROs conducting rotational crop metabolism studies under EU data requirements must identify and quantify hydroxylated desthio metabolites, including the 4‑hydroxy isomer, in wheat, leafy vegetables, and root crops planted after prothioconazole application [3]. The compound serves as a quantitative reference for metabolite profiling and mass balance calculations, enabling the determination of the fraction of total radioactive residue (TRR) attributable to the 4‑hydroxy pathway. This data directly supports consumer risk assessment in the EU peer review process.

LC‑MS/MS Method Development and Inter-Laboratory Validation Studies for Prothioconazole Multi-Metabolite Methods

Proficiency testing providers and method development laboratories require prothioconazole-4-hydroxy-desthio to prepare fortified test materials and evaluate the extraction efficiency, matrix effect, and measurement uncertainty of multi-residue LC-MS/MS methods targeting both the desthio and hydroxy-desthio metabolite families [4]. The compound's distinct mass (+16 Da vs. desthio) and polarity make it an ideal probe analyte for assessing chromatographic selectivity and ion suppression effects in complex animal tissue extracts. Inclusion of this standard in method validation is essential for demonstrating compliance with SANTE/11312/2021 analytical quality control criteria.

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